molecular formula C12H14BrNS B2667618 2,5-Dimethyl-4-(p-tolyl)thiazole hydrobromide CAS No. 1215744-05-0

2,5-Dimethyl-4-(p-tolyl)thiazole hydrobromide

Cat. No.: B2667618
CAS No.: 1215744-05-0
M. Wt: 284.22
InChI Key: VYGIWORLYAOWPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-thiazole . The reaction is carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes give conjugated products, suitable for nonlinear optical applications .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

Scientific Research Applications

Corrosion Inhibition

Thiazole derivatives are known for their corrosion inhibition properties. One study explores the corrosion monitoring of mild steel in sulfuric acid solutions in the presence of thiazole derivatives. Thiazole derivatives such as 2-Amino-4-(p-tolyl)thiazole showed preferred adsorption on the steel surface, making it an effective inhibitor for mild steel corrosion in acidic solutions. This highlights the potential of thiazole derivatives, including 2,5-Dimethyl-4-(p-tolyl)thiazole hydrobromide, in protecting metals from corrosion in industrial applications (Khaled & Amin, 2009).

Anticancer Activity

Thiazole derivatives are investigated for their anticancer activity. For example, thiazolyl azo ligands synthesized from thiazole derivatives were studied for their bioactivity against various bacteria and showed potential as anticancer agents against breast carcinoma cell lines. This suggests that thiazole compounds, by extension, may have applications in developing new anticancer drugs (Waheeb et al., 2021).

Antimicrobial and Antiproliferative Effects

Some thiazole derivatives combined with different heterocycles have been evaluated for their cytotoxicity and apoptosis-inducing studies, showing significant antimicrobial and antiproliferative effects. These compounds, including the 2,5-Dimethyl variant, could serve as a basis for developing new therapeutic agents with antimicrobial and anticancer capabilities (Yurttaş, Demir, & Çiftçi, 2018).

Optoelectronic and Photochemical Applications

Thiazolothiazole derivatives have been synthesized and characterized for their strong fluorescence and reversible electrochromism. These materials exhibit strong blue fluorescence and distinctive electrochromic properties, making them attractive for multifunctional optoelectronic, electron transfer sensing, and other photochemical applications. The research into these derivatives underscores the versatility of thiazole compounds in advanced material science (Woodward et al., 2017).

Mechanism of Action

The mechanism of action of thiazole derivatives is largely dependent on the substituents on the thiazole ring . These substituents not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Future Directions

Thiazoles are exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the future research on 2,5-Dimethyl-4-(p-tolyl)thiazole hydrobromide and its derivatives could focus on exploring these biological activities further.

Properties

IUPAC Name

2,5-dimethyl-4-(4-methylphenyl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS.BrH/c1-8-4-6-11(7-5-8)12-9(2)14-10(3)13-12;/h4-7H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGIWORLYAOWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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